molecular formula C17H19N3O3 B13347943 2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol

2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol

Cat. No.: B13347943
M. Wt: 313.35 g/mol
InChI Key: HAAJTEYTACJOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-Hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-2-yl)methyl acetate: is a synthetic organic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities, including antiviral, antitumor, and immunomodulatory properties. The unique structure of this compound, which includes an imidazoquinoline core and an acetate group, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-2-yl)methyl acetate typically involves multiple steps:

    Formation of the Imidazoquinoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy-Methylpropyl Group: This step often involves the alkylation of the imidazoquinoline core using reagents like 2-bromo-2-methylpropanol.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy-methylpropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the imidazoquinoline core, potentially leading to the formation of dihydro derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-Hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has shown promise as an antiviral and antitumor agent. Its ability to modulate the immune system makes it a potential candidate for the treatment of various diseases, including cancer and viral infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1-(2-Hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-2-yl)methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The imidazoquinoline core can bind to specific proteins, modulating their activity and leading to the desired biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Imiquimod: Another imidazoquinoline derivative known for its antiviral and antitumor properties.

    Resiquimod: Similar to imiquimod, but with enhanced immunomodulatory effects.

    Tilorone: A synthetic antiviral compound with a different core structure but similar biological activities.

Uniqueness

(1-(2-Hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-2-yl)methyl acetate is unique due to its specific structural features, such as the hydroxy-methylpropyl group and the acetate moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other imidazoquinoline derivatives.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

[1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl acetate

InChI

InChI=1S/C17H19N3O3/c1-11(21)23-9-15-19-14-8-18-13-7-5-4-6-12(13)16(14)20(15)10-17(2,3)22/h4-8,22H,9-10H2,1-3H3

InChI Key

HAAJTEYTACJOER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.